Technical Guide: Di-p-tolyl Oxalate (bis(4-methylphenyl) oxalate)
Technical Guide: Di-p-tolyl Oxalate (bis(4-methylphenyl) oxalate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Di-p-tolyl oxalate, correctly identified as bis(4-methylphenyl) oxalate. There is a notable discrepancy in public databases where the CAS number 63867-33-4 is often associated with the common name "Di-p-tolyl oxalate," but the corresponding structural information, including IUPAC name and SMILES notation, describes the meta-isomer, bis(3-methylphenyl) oxalate. This guide will focus on the para-isomer, bis(4-methylphenyl) oxalate, a compound with significant applications in the field of chemiluminescence, which holds relevance for various analytical and bioanalytical methodologies in research and drug development.
This document will cover the chemical and physical properties, a detailed synthesis protocol, its primary application in peroxyoxalate chemiluminescence, and potential, though currently indirect, relevance to the field of drug development.
Chemical and Physical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem |
| Molecular Weight | 270.28 g/mol | PubChem |
| IUPAC Name | bis(4-methylphenyl) oxalate | Inferred from structure |
| Synonyms | Di-p-tolyl oxalate, Oxalic acid di-p-tolyl ester | Common nomenclature |
| Appearance | Likely a white to off-white solid | General property of diaryl oxalates |
| Solubility | Soluble in many organic solvents | General property of diaryl oxalates |
Synthesis of bis(4-methylphenyl) oxalate
The synthesis of diaryl oxalates is typically achieved through the reaction of oxalyl chloride with the corresponding phenol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of bis(4-methylphenyl) oxalate
Materials:
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p-Cresol (4-methylphenol)
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Oxalyl chloride
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Anhydrous dichloromethane (or other suitable aprotic solvent like diethyl ether or THF)
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Triethylamine (or pyridine)
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Anhydrous sodium sulfate
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-cresol (2.0 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (2.2 equivalents) to the solution with stirring.
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Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure bis(4-methylphenyl) oxalate.
Characterization:
The final product should be characterized by techniques such as:
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¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.
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Mass Spectrometry: To determine the molecular weight.
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Melting Point: As an indicator of purity.
Application in Peroxyoxalate Chemiluminescence
The most significant application of bis(4-methylphenyl) oxalate is in peroxyoxalate chemiluminescence (PO-CL). This chemical reaction is the basis for "glow sticks" and has been adapted for various highly sensitive analytical methods.
Mechanism of Peroxyoxalate Chemiluminescence
The peroxyoxalate reaction is a multi-step process that leads to the emission of light. The general mechanism involves the reaction of a diaryl oxalate ester with hydrogen peroxide, catalyzed by a base, to form a high-energy intermediate, often proposed to be 1,2-dioxetanedione. This intermediate is highly unstable and decomposes into two molecules of carbon dioxide. The energy released in this decomposition is transferred to a fluorescent molecule (fluorophore), which is excited to a higher electronic state. The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is dependent on the specific fluorophore used.
A key feature of this process is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this mechanism, the high-energy intermediate oxidizes the fluorophore, which is then reduced by a fragment of the decomposed intermediate, leading to the formation of the excited state of the fluorophore.
Caption: Simplified signaling pathway of peroxyoxalate chemiluminescence.
Experimental Protocol: Peroxyoxalate Chemiluminescence Assay
This protocol provides a general framework for a chemiluminescence assay using bis(4-methylphenyl) oxalate. This can be adapted for the detection of hydrogen peroxide or for the quantification of a fluorescent analyte.
Materials:
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Bis(4-methylphenyl) oxalate (BMePO) solution in a suitable organic solvent (e.g., ethyl acetate or a mixture of 1,2-dimethoxyethane and water).
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Hydrogen peroxide solution.
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Sodium salicylate solution (as a catalyst).
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Fluorophore solution (e.g., Rhodamine 6G).
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Luminometer or a spectrophotometer with the light source turned off.
Procedure:
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Prepare stock solutions of BMePO, hydrogen peroxide, sodium salicylate, and the chosen fluorophore at appropriate concentrations.
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In a cuvette or a well of a microplate, combine the BMePO solution, the fluorophore solution, and the sodium salicylate solution.
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To initiate the chemiluminescent reaction, inject the hydrogen peroxide solution into the mixture.
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Immediately measure the light emission using a luminometer. The kinetic profile of the light emission (intensity versus time) can be recorded.
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For quantitative analysis, a calibration curve can be constructed by measuring the chemiluminescence intensity at various concentrations of the analyte (e.g., hydrogen peroxide or the fluorophore).
Caption: General experimental workflow for a peroxyoxalate chemiluminescence assay.
Relevance to Drug Development
While bis(4-methylphenyl) oxalate does not have direct therapeutic applications, its role in highly sensitive analytical methods makes it a valuable tool for researchers and professionals in drug development.
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Bioanalytical Assays: The high sensitivity of peroxyoxalate chemiluminescence allows for the development of assays to detect and quantify minute amounts of biologically relevant molecules. For instance, it can be used to measure hydrogen peroxide, which is a reactive oxygen species implicated in various disease states and cellular signaling pathways.
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Immunoassays: Chemiluminescence is a widely used detection method in immunoassays (e.g., ELISA). While other chemiluminescent substrates are more common, the principles of peroxyoxalate systems can be applied to develop novel assay formats.
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High-Throughput Screening (HTS): The speed and sensitivity of chemiluminescent assays make them suitable for HTS of compound libraries to identify potential drug candidates that modulate specific enzymatic activities or cellular pathways that produce or consume hydrogen peroxide.
Conclusion
Bis(4-methylphenyl) oxalate, often mistakenly referred to by the CAS number for its meta-isomer, is a valuable chemical reagent with a primary application in the field of peroxyoxalate chemiluminescence. Its synthesis is straightforward, and its utility in developing highly sensitive analytical methods provides a significant, albeit indirect, contribution to the broader field of drug development. This technical guide serves as a foundational resource for researchers and scientists interested in utilizing the properties of this compound in their work. Further research into the specific biological activities of bis(4-methylphenyl) oxalate and its derivatives may reveal more direct applications in the future.
